Cephalothin
Overview
Description
Cefalotin, also known as cephalothin, is a first-generation cephalosporin antibiotic. It was the first cephalosporin to be marketed and has been widely used since its introduction in 1964. Cefalotin is known for its broad-spectrum antibiotic activity, making it effective against a variety of bacterial infections, including those of the respiratory tract, urinary tract, skin, soft tissues, bones, and joints .
Mechanism of Action
Target of Action
Cephalothin, a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) which are responsible for the union of peptidoglycan units in bacterial cell walls . These proteins play a crucial role in maintaining the structural integrity of the bacterial cell wall .
Mode of Action
This compound inhibits cell wall synthesis of microorganisms by binding to PBPs . This binding impedes the connection between peptidoglycan structures, disrupting the synthesis of the peptidoglycan layer of bacterial cell walls . The bactericidal activity of this compound results from this inhibition of cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting PBPs, this compound prevents the proper synthesis of this vital cell wall component . This disruption in the peptidoglycan biosynthesis pathway leads to a weakened cell wall, making the bacteria more susceptible to osmotic lysis .
Pharmacokinetics
This compound’s pharmacokinetics have been studied using high-pressure liquid chromatography . In patients with normal renal function, the half-life of this compound is about 28 minutes, and concentrations of deacetylthis compound, its metabolite, in serum are low . In patients with uremia, the half-life of this compound averages 221 minutes, and there is a continuous accumulation of the deacetyl metabolite in serum during treatment .
Result of Action
The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound weakens the cell wall, making the bacteria more susceptible to osmotic lysis . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of organic and toxic solvents like methanol and acetonitrile can affect the analysis of this compound . Additionally, the genus Enterobacter, associated with various environmental habitats, has been found to be resistant to this compound . Therefore, the environment in which this compound is used can significantly impact its effectiveness.
Biochemical Analysis
Biochemical Properties
Cephalothin is known for its efficiency against resistant microorganisms . The mechanism of action of this compound is related to the inhibition of cell wall synthesis of microorganisms. This happens because of the binding to penicillin-binding proteins (PBPs), responsible for the union of peptidoglycan units, so there is the impediment of the connection between structures .
Cellular Effects
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). The PBPs are transpeptidases which are vital in peptidoglycan biosynthesis. Therefore, their inhibition prevents this vital cell wall component from being properly synthesized .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with penicillin-binding proteins (PBPs). These proteins are responsible for the synthesis of peptidoglycan, a key component of bacterial cell walls. By binding to these proteins, this compound inhibits the synthesis of peptidoglycan, leading to the weakening of the bacterial cell wall and ultimately, cell death .
Temporal Effects in Laboratory Settings
It is known that this compound is a weak acid and is used either as the free base form for oral administration or as sodium salts in aqueous solution for parenteral delivery .
Metabolic Pathways
This compound is involved in the beta-lactam resistance pathway. It is resistant to beta-lactamase enzymes, which are produced by some bacteria and can degrade beta-lactam antibiotics, making them ineffective .
Transport and Distribution
It is known that this compound is a solid compound that belongs to the 1,3-thiazines .
Subcellular Localization
It is known that the beta-lactam antibiotics, which include this compound, disrupt the synthesis of the peptidoglycan layer forming the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefalotin is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The key steps include:
Acylation: The 7-amino group of 7-aminocephalosporanic acid is acylated with thiophene-2-acetic acid to form the intermediate compound.
Esterification: The intermediate is then esterified with acetic anhydride to introduce the acetoxy group at the 3-position of the cephem nucleus.
Industrial Production Methods
Industrial production of cefalotin involves large-scale chemical synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process typically includes:
Fermentation: Production of 7-aminocephalosporanic acid through fermentation.
Chemical Synthesis: Acylation and esterification reactions under controlled conditions to ensure high purity and yield.
Purification: Multiple stages of purification to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cefalotin undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring of cefalotin can be hydrolyzed by beta-lactamases, leading to the inactivation of the antibiotic.
Oxidation: Cefalotin can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Substitution: The acetoxy group at the 3-position can be substituted with other groups under specific conditions
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-lactamases or under acidic or basic conditions.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires nucleophilic reagents and appropriate solvents
Major Products Formed
Hydrolysis: Leads to the formation of inactive products.
Oxidation: Produces sulfoxides or sulfones.
Substitution: Results in various derivatives depending on the substituent introduced
Scientific Research Applications
Cefalotin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its efficacy against different bacterial strains and its potential use in combination therapies.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
Comparison with Similar Compounds
Cefalotin is similar to other first-generation cephalosporins such as cefazolin, cefalexin, and cefadroxil. it has some unique features:
Cefazolin: Like cefalotin, cefazolin is administered parenterally but has a longer half-life, making it suitable for less frequent dosing.
Cefalexin: An oral cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Cefadroxil: Another oral cephalosporin with a longer half-life compared to cefalexin
Cefalotin’s uniqueness lies in its specific structure, which includes a thiophene ring and an acetoxy group, contributing to its distinct pharmacological properties .
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIURVHNZVLADCM-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-71-9 (mono-hydrochloride salt) | |
Record name | Cephalothin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022783 | |
Record name | Cephalothin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO OFF-WHITE, CRYSTALLINE POWDER; PRACTICALLY ODORLESS; FREELY SOL IN WATER, SALINE TS, DEXTROSE SOLUTION; SPARINGLY SOL IN METHANOL; SLIGHTLY SOL IN ALCOHOL; INSOL IN MOST ORGANIC SOLVENTS; DEXTROROTATORY; MODERATELY HYGROSCOPIC; DECOMP ON HEATING /SODIUM/, 5.21e-02 g/L | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefalotin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). The PBPs are transpeptidases which are vital in peptidoglycan biosynthesis. Therefore, their inhibition prevents this vital cell wall compenent from being properly synthesized., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes. Cephalosporins inhibit bacterial septum and cell wall synthesis, probably by action of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and elongation of susceptible bacteria and lysis frequently occur. Rapidly dividing bacteria are those most susceptible to the actin of cephalosporins. /Cephalosporins/ | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
153-61-7 | |
Record name | Cephalothin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cephalothin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephalothin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefalotin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALOTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R72LW146E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-160.5 °C, 160 - 160.5 °C | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cephalothin exert its antibacterial effect?
A1: this compound, like other β-lactam antibiotics, targets bacterial cell wall synthesis. [] It inhibits transpeptidases, enzymes crucial for peptidoglycan cross-linking, disrupting cell wall integrity and leading to bacterial cell death. []
Q2: Is there a difference in the bactericidal effect of this compound depending on the presence of phagocytic cells?
A2: Research suggests that this compound's clearance of Staphylococcus aureus is delayed in areas accessible to phagocytic cells compared to areas where phagocytes are absent. [] This highlights the potential interplay between antibiotic action and host immune response.
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C16H16N2O6S2, and its molecular weight is 396.44 g/mol. []
Q4: Does the deacetylation of this compound impact its antibacterial activity?
A4: Yes, deacetylthis compound, a metabolite of this compound, exhibits lower antibacterial activity compared to the parent compound. [] This highlights the importance of the acetyl group for this compound's pharmacological action.
Q5: How does the structure of this compound relate to its susceptibility to bacterial inactivation?
A5: Studies indicate that this compound, while structurally similar to cephapirin, is more resistant to inactivation by penicillinase-producing strains of Staphylococcus aureus. [] Subtle structural differences can significantly impact antibiotic resistance.
Q6: How does the pharmacokinetic profile of this compound differ between healthy individuals and patients with uremia?
A6: this compound exhibits a longer half-life and increased accumulation of its deacetyl metabolite in patients with uremia compared to individuals with normal renal function. [] This underscores the importance of considering renal function when dosing this compound.
Q7: How does the administration route of this compound affect its concentration in the body?
A7: Research indicates that intravenous administration of this compound results in higher initial serum levels compared to intramuscular injection. [, , ] The choice of administration route influences this compound's pharmacokinetic profile.
Q8: Does this compound effectively reach interstitial fluid, a common site of infection?
A8: Studies using microdialysis techniques have shown that this compound effectively penetrates interstitial fluid, reaching concentrations sufficient to exert antibacterial effects. [, ]
Q9: Does burn trauma impact the distribution of this compound to tissues?
A9: Interestingly, research reveals that burn patients exhibit higher interstitial fluid concentrations of this compound compared to healthy individuals after receiving an equivalent dose. [] This suggests altered drug distribution in the context of burn injury.
Q10: How does the biliary tract excretion of this compound compare to other cephalosporins?
A10: Research indicates that cefazolin achieves significantly higher biliary tract concentrations compared to this compound and cephaloridine. [] The presence of biliary tract obstruction can also impair the excretion of this compound. []
Q11: Against which bacteria does this compound exhibit in vitro activity?
A11: this compound demonstrates in vitro activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus, Diplococcus pneumoniae, and Escherichia coli. [, , ]
Q12: Does the in vitro activity of this compound against Enterobacteriaceae differ depending on the bacterial class?
A12: Yes, research identifies three classes of Escherichia coli with varying levels of resistance to beta-lactam antibiotics, including this compound. The prevalence of these classes can be influenced by factors such as duration of hospitalization. []
Q13: Is this compound effective in treating experimental murine salmonellosis?
A13: Studies using a murine model have shown that liposome-encapsulated this compound is more effective than free this compound in reducing Salmonella typhimurium burden in the liver and spleen. [, ] This highlights the potential of drug delivery systems for enhancing this compound's efficacy.
Q14: What are the known mechanisms of resistance to this compound?
A14: Resistance to this compound can arise from several mechanisms, including the production of β-lactamases by bacteria, which inactivate the antibiotic. [, , ] Additionally, alterations in bacterial penicillin-binding proteins (PBPs) can reduce this compound's binding affinity, leading to resistance.
Q15: Is there cross-resistance between this compound and other cephalosporins?
A15: Yes, cross-resistance between this compound and other cephalosporins, particularly within the same generation, is possible due to structural similarities and shared mechanisms of action. [] This highlights the importance of antibiotic stewardship to minimize the development and spread of resistance.
Q16: Is this compound effective against methicillin-resistant Staphylococcus aureus (MRSA)?
A16: No, this compound is not effective against MRSA. Methicillin resistance is conferred by alterations in PBPs, which also reduce the binding affinity of this compound and other beta-lactams. []
Q17: What are some potential adverse effects associated with this compound?
A17: this compound, like other beta-lactams, can cause hypersensitivity reactions, ranging from mild skin rashes to life-threatening anaphylaxis. [, ] Other reported adverse effects include neutropenia, particularly with prolonged, high-dose intravenous administration. [, ]
Q18: Are there any strategies to improve the delivery of this compound to specific targets?
A18: Research using liposome-encapsulated this compound has shown enhanced delivery to the liver and spleen in a murine salmonellosis model, suggesting the potential for targeted drug delivery approaches. [, ]
Q19: What analytical methods are used to determine this compound concentrations?
A19: The research papers mention the use of microbiological assays, [] high-pressure liquid chromatography, [] and polarographic methods [] for characterizing and quantifying this compound.
Q20: Can this compound induce delayed-type hypersensitivity reactions?
A20: Yes, studies in mice have demonstrated that this compound, when emulsified with Freund's complete adjuvant, can induce delayed-type hypersensitivity reactions. [] This highlights the potential for this compound to elicit cell-mediated immune responses.
Q21: Are there any alternative antibiotics with potentially better efficacy or fewer adverse effects compared to this compound?
A21: The research highlights other cephalosporins, such as cefazolin, cephaloridine, and ceforanide, with potentially advantageous pharmacokinetic profiles or improved efficacy against specific pathogens compared to this compound. [, , , ]
Q22: What alternatives exist for treating bacterial meningitis in penicillin-allergic patients, considering the limitations of this compound?
A22: The research suggests that chloramphenicol is a preferred choice over this compound for treating pneumococcal, meningococcal, and Haemophilus influenzae meningitis in penicillin-allergic individuals. []
Q23: When was this compound first introduced for clinical use?
A23: this compound was introduced for clinical use in 1973, marking a significant step in the development of cephalosporin antibiotics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.